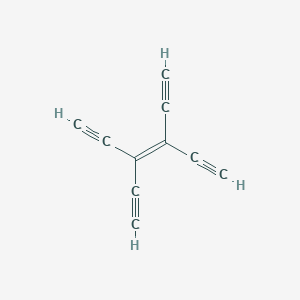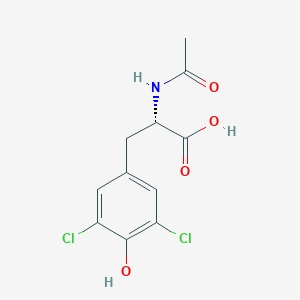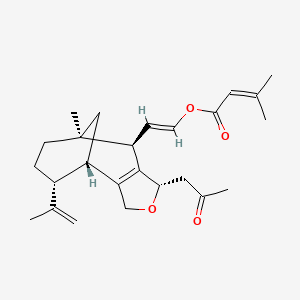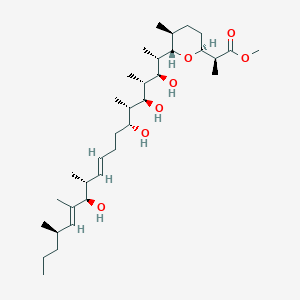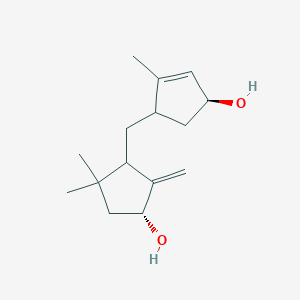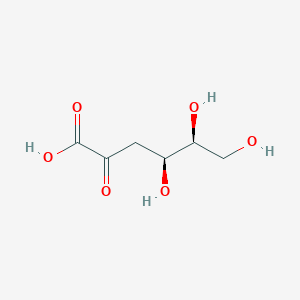
Microxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Microxine is a natural product found in Microxina with data available.
科学的研究の応用
Microxine as a Cdc2 Kinase Inhibitor
Microxine, isolated from the Australian marine sponge Microxina species, is identified as a new purine derivative. It exhibits the ability to inhibit cdc2 kinase activity, albeit weakly, with an IC(50) of 13 μM. This highlights its potential application in regulating cell cycle processes and possibly cancer research, given the role of cdc2 kinase in cell division (Killday et al., 2001).
Microarray Technologies in Biomedical Research
Although not directly about Microxine, it's important to note the broader context of microarray technologies in medical applications. These technologies are anticipated to significantly contribute to pharmaceutical development, disease diagnosis, and therapeutic intervention monitoring. They represent a pivotal advancement in understanding drug interactions and disease mechanisms (Petricoin et al., 2002).
Microbiome Study Methodologies
Research methodologies in microbiome studies are essential for understanding interactions between microorganisms and their environments, including potential applications for Microxine. These methodologies help in understanding biological processes and metabolic pathways, crucial for the effective use of compounds like Microxine in therapeutic contexts (Goodrich et al., 2014).
Omics Approaches in Microalgal Applications
Omics-based tactics in microalgal research provide insights into biosynthesis and metabolic flux regulation, which are relevant in understanding and applying compounds like Microxine. Understanding these metabolic pathways is crucial for their potential therapeutic applications (Mishra et al., 2019).
Use and Analysis of Microarray Data in Drug Discovery
Microarray data analysis significantly impacts drug discovery and development, including understanding the molecular interactions of compounds like Microxine. This technology aids in identifying genetic networks and drug response markers, essential for pharmaceutical research (Butte, 2002).
特性
製品名 |
Microxine |
|---|---|
分子式 |
C8H11N5O4S |
分子量 |
273.27 g/mol |
IUPAC名 |
2-[(7-methyl-8-oxo-9H-purin-6-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C8H11N5O4S/c1-13-5-6(9-2-3-18(15,16)17)10-4-11-7(5)12-8(13)14/h4H,2-3H2,1H3,(H,15,16,17)(H2,9,10,11,12,14) |
InChIキー |
OTYWCUOKKIHICD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(NC1=O)N=CN=C2NCCS(=O)(=O)O |
同義語 |
microxine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



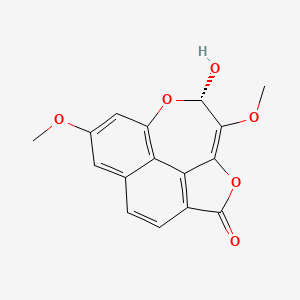
![Resorcin[4]arene](/img/structure/B1245682.png)

